1,1'-(Butylazanediyl)bis(propan-2-ol)
Overview
Description
1,1’-(Butylazanediyl)bis(propan-2-ol): is a chemical compound with the molecular formula C10H23NO2 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butyl group attached to an azanediyl group, which is further connected to two propan-2-ol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,1’-(Butylazanediyl)bis(propan-2-ol) can be synthesized through several methods. One common method involves the reaction of methyloxiran with butylamine . The reaction typically occurs in the presence of a solvent such as methanol or ethanol . The reaction conditions often include moderate temperatures and the use of catalysts to enhance the reaction rate .
Industrial Production Methods:
In industrial settings, the production of 1,1’-(Butylazanediyl)bis(propan-2-ol) involves large-scale reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and distillation to obtain the desired product with high purity. The use of advanced analytical techniques like NMR and HPLC ensures the quality and consistency of the product .
Chemical Reactions Analysis
Types of Reactions:
1,1’-(Butylazanediyl)bis(propan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like dihydrogen peroxide in the presence of solvents such as ethanol .
Common Reagents and Conditions:
Oxidation: Dihydrogen peroxide in ethanol.
Substitution: (E)-benzalacetone in various solvents at elevated temperatures.
Major Products Formed:
Oxidation: The major products depend on the specific conditions and reagents used.
Substitution: The reaction with (E)-benzalacetone can yield products like 3,4-dihydro-4-n-butyl-2,6-dimethyl-2H-1,4-oxazine .
Scientific Research Applications
1,1’-(Butylazanediyl)bis(propan-2-ol) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1’-(Butylazanediyl)bis(propan-2-ol) involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1,1’-(Ethylazanediyl)bis(propan-2-ol)
- 1,1’-(Methylazanediyl)bis(propan-2-ol)
- 1,1’-(Hexylazanediyl)bis(propan-2-ol)
Comparison:
1,1’-(Butylazanediyl)bis(propan-2-ol) is unique due to its butyl group, which imparts specific chemical properties and reactivity. Compared to its ethyl, methyl, and hexyl counterparts, the butyl group provides a balance between hydrophobicity and steric effects, making it suitable for a wide range of applications .
Properties
IUPAC Name |
1-[butyl(2-hydroxypropyl)amino]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2/c1-4-5-6-11(7-9(2)12)8-10(3)13/h9-10,12-13H,4-8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMXUEZVHHYJJQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC(C)O)CC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902945 | |
Record name | 1,1′-(Butylimino)bis[2-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4402-34-0 | |
Record name | N-Butyldiisopropylolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4402-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1′-(Butylimino)bis[2-propanol] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10902945 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[butyl(2-hydroxypropyl)amino]propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.247.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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